2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2 and a meta-methylphenyl (m-tolyl) group at position 6 of the pyrimidine ring. This compound’s structural features make it relevant to medicinal chemistry and materials science, particularly in contexts where substituent electronic and steric effects are critical.
Properties
IUPAC Name |
2-cyclopropyl-4-(3-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-3-2-4-11(7-9)12-8-13(17)16-14(15-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVCBUXMHGXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol, focusing on its structure-activity relationships (SAR), synthesis, and case studies that highlight its efficacy in various biological assays.
Chemical Structure and Properties
The compound 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol features a cyclopropyl group and a m-tolyl substituent on the pyrimidine ring. Its molecular formula is , and it has a molecular weight of 218.26 g/mol. The presence of these functional groups is significant for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrimidine derivatives, indicating that compounds with similar structures exhibited significant activity against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol | E. coli | 32 | |
| 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol | S. aureus | 16 | |
| Other Pyrimidine Derivative | K. pneumoniae | 8 |
Anti-inflammatory Activity
Research has shown that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
The compound's structural features may also confer anticancer properties. A study on related pyrimidine compounds indicated that they could induce apoptosis in cancer cell lines by disrupting microtubule dynamics, akin to the action of Taxol . This suggests that 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol may also possess similar anticancer mechanisms.
Structure–Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives provides insights into how structural modifications influence biological activity. For example:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is essential for enhancing lipophilicity and may improve binding affinity to target proteins.
- Substituent Variability : The m-tolyl group contributes to the compound's overall activity; variations in substituents can lead to significant changes in potency against specific targets .
Table 2: Structure–Activity Relationship Findings
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Cyclopropyl | Increased lipophilicity | |
| m-Tolyl | Enhanced binding affinity | |
| Hydroxyl Group | Modulates anti-inflammatory effects |
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol in animal models of inflammation and infection, demonstrating significant reductions in inflammatory markers and bacterial load compared to controls .
- Combination Therapy : Another investigation assessed the compound's effectiveness in combination with standard antibiotics, revealing synergistic effects that could enhance therapeutic outcomes against resistant strains of bacteria .
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrates significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Potential : Shows promise in inducing apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics.
- Anti-inflammatory Effects : Acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response.
Antimicrobial Applications
Research indicates that 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol effectively inhibits the growth of multiple bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Its broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Research
Preliminary studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. The activation of caspases and modulation of apoptotic signaling pathways are critical mechanisms through which this compound exerts its anticancer effects. For instance, studies have shown that it can inhibit cell proliferation in breast and lung cancer models, making it a promising candidate for further investigation as an anticancer agent.
Anti-inflammatory Properties
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, potentially alleviating conditions associated with chronic inflammation. This property suggests its application in treating inflammatory diseases.
Mechanistic Insights
Understanding the mechanisms underlying the biological activities of 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol is essential for its application in therapeutic contexts. The compound is believed to interact with specific molecular targets involved in cancer metabolism and inflammatory pathways.
- Antimicrobial Mechanism : The disruption of bacterial cell wall integrity is a key aspect of its antimicrobial action.
- Apoptotic Pathways : Induction of apoptosis through caspase activation is a significant mechanism for its anticancer effects.
- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes plays a vital role in its anti-inflammatory effects.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol significantly inhibited the proliferation of U251 glioma cells, with an IC50 value around 20 nM. This finding suggests potential applications in brain tumor therapies.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties against ESKAPE pathogens revealed promising results, with the compound exhibiting MIC values comparable to established antibiotics like ciprofloxacin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The following table summarizes key structural and electronic differences between 2-cyclopropyl-6-(m-tolyl)pyrimidin-4-ol and its analogs:
*Estimated based on structural analogs.
- This contrasts with the electron-withdrawing chlorine (in 3-chlorophenyl) and fluorine (in 4-fluorophenyl) analogs, which may reduce ring reactivity toward electrophilic attack . The pyridinyl group in CAS 1159820-21-9 introduces a nitrogen atom capable of hydrogen bonding and coordination, altering solubility and biological target interactions compared to purely hydrocarbon substituents .
Hydrogen Bonding and Solubility
- The hydroxyl group at position 4 in the target compound enables strong hydrogen-bond donor/acceptor interactions, which may enhance crystallinity and aqueous solubility relative to analogs lacking polar groups.
- Hydrogen-bonding patterns in crystals (e.g., Etter’s graph set analysis) could differ significantly between analogs due to substituent geometry and polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
